molecular formula C19H29ClN2O B15361787 4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride

4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride

Cat. No.: B15361787
M. Wt: 336.9 g/mol
InChI Key: ZCHCNVIUIRHBLU-UHFFFAOYSA-N
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Description

4-[2-(Dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride, also known as Ropinirole Hydrochloride, is a synthetic compound primarily used as a medication for treating Parkinson's disease and restless legs syndrome (RLS). It functions as a dopamine receptor agonist, mimicking the action of dopamine in the brain to help control movement and alleviate symptoms associated with these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ropinirole Hydrochloride typically involves multiple steps, starting with the formation of the indole core. The key steps include:

  • Formation of the indole ring: This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives.

  • Introduction of the propylidene group: This step involves the reaction of the indole core with propionaldehyde under acidic conditions.

  • Attachment of the dipropylaminoethyl group: This is usually done through nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the dipropylaminoethyl moiety.

  • Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of Ropinirole Hydrochloride is scaled up using reactors and controlled environments to ensure purity and consistency. The process involves careful monitoring of reaction conditions such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ropinirole Hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form various derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

  • Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alkyl halides are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Oxidation of the indole ring can lead to the formation of indole-3-carboxylic acids and other derivatives.

  • Reduction: Reduction reactions can produce indole-3-ols and other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted indoles.

Scientific Research Applications

Ropinirole Hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It is used in biological studies to understand dopamine receptor function and signaling pathways.

  • Medicine: It is widely used in the treatment of Parkinson's disease and RLS, providing insights into the mechanisms of these conditions.

  • Industry: It is used in the pharmaceutical industry for the development of new drugs targeting dopamine receptors.

Mechanism of Action

Ropinirole Hydrochloride exerts its effects by acting as a dopamine receptor agonist, primarily targeting the D2 and D3 dopamine receptor subtypes. By binding to these receptors, it mimics the action of dopamine, helping to improve motor control and reduce symptoms of Parkinson's disease and RLS. The molecular targets and pathways involved include the dopaminergic pathways in the brain, which are crucial for movement and coordination.

Comparison with Similar Compounds

Ropinirole Hydrochloride is similar to other dopamine receptor agonists such as Pramipexole and Rotigotine. it has a unique structure and pharmacokinetic profile, making it distinct in its clinical applications. Other similar compounds include:

  • Pramipexole: Another dopamine receptor agonist used for Parkinson's disease and RLS.

  • Rotigotine: A transdermal dopamine agonist used for the same conditions.

  • Sumanirole: A newer dopamine receptor agonist with a different chemical structure.

Properties

Molecular Formula

C19H29ClN2O

Molecular Weight

336.9 g/mol

IUPAC Name

4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride

InChI

InChI=1S/C19H28N2O.ClH/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3;/h7-10H,4-6,11-14H2,1-3H3,(H,20,22);1H

InChI Key

ZCHCNVIUIRHBLU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC.Cl

Origin of Product

United States

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